molecular formula C9H18O B6155312 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol CAS No. 1824208-99-2

2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol

Cat. No. B6155312
CAS RN: 1824208-99-2
M. Wt: 142.2
InChI Key:
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Description

2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol, also known as TMCEO, is an organometallic compound with a wide range of applications in the field of scientific research. This compound has been studied extensively to understand its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the formation of polymers, and as a stabilizing agent in the production of pharmaceuticals. Additionally, it has been used as a model compound in studies of the mechanism of action of organometallic compounds, as well as in studies of the biochemical and physiological effects of organometallic compounds.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. This complex then undergoes a series of reactions, resulting in the formation of a new compound or the alteration of an existing compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied, however, it is believed to have a wide range of effects on the body. It has been shown to act as an antioxidant, and it has been linked to the inhibition of the formation of certain types of cancer cells. Additionally, it has been shown to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

The use of 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol in laboratory experiments has a number of advantages, including its low cost and its high reactivity. Additionally, it is relatively easy to synthesize and handle, making it a useful tool for researchers. However, there are also some limitations to its use in laboratory experiments, such as its potential for toxicity and its limited solubility in water.

Future Directions

The future of research on 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol is promising, as there are a number of potential applications that have yet to be explored. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted to explore its potential as a therapeutic agent for the treatment of various diseases. Finally, further research could be conducted to explore its potential as a catalyst in the production of polymers.

Synthesis Methods

2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol is typically synthesized through a process known as the Grignard reaction, which involves the combination of an organomagnesium halide with an alkyl halide. This reaction yields an alkylmagnesium halide, which is then reacted with a carbonyl compound to form an organometallic compound. In the case of this compound, this involves the reaction of methylmagnesium bromide with ethyl acetate to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-2,2,3,3-tetramethylcyclopropane", "sodium hydride", "ethanol", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: 2-bromo-2,2,3,3-tetramethylcyclopropane is reacted with sodium hydride in anhydrous ethanol to form 2,2,3,3-tetramethylcyclopropylcarbanion.", "Step 2: The carbanion is then treated with ethylene oxide to form 2-(2,2,3,3-tetramethylcyclopropyl)ethanol.", "Step 3: The alcohol is then dehydrated using hydrogen gas and palladium on carbon catalyst to form the target compound, 2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol." ] }

CAS RN

1824208-99-2

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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